Fmoc-D-半胱氨酸

描述

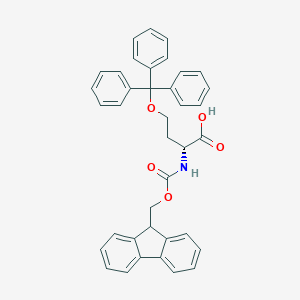

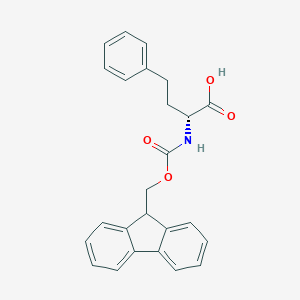

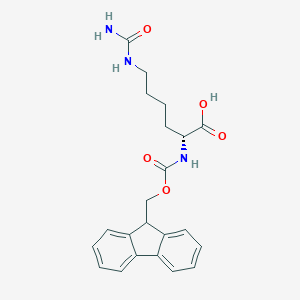

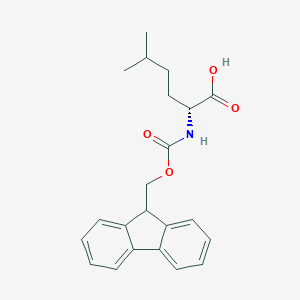

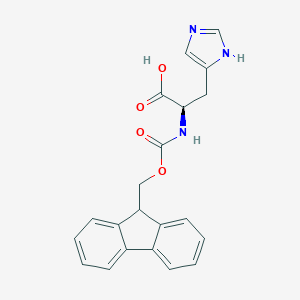

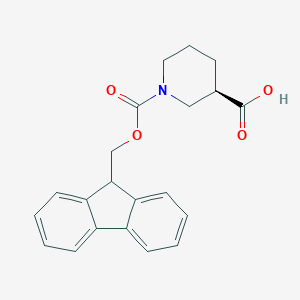

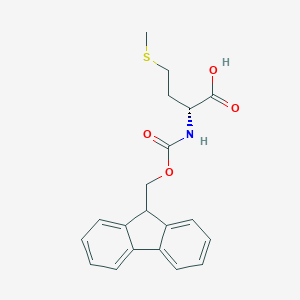

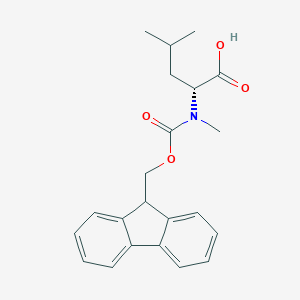

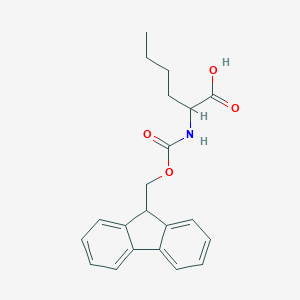

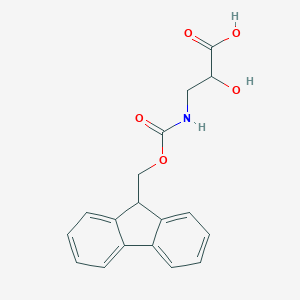

Fmoc-D-Cysteine is an N-terminal protected cysteine derivative used in peptide synthesis . It has two terminal amino functional groups, one with a protecting group . This Fmoc-protected cleavable linker can also be used in the synthesis of chemical biology tools for cleavage under reducing conditions .

Synthesis Analysis

The synthesis of Fmoc-D-Cysteine involves a series of small-molecule C-terminal amidation tags based on phosphonate or aliphatic moieties . The Fmoc group is deprotected using DEA/ACN and subsequently reacted with mercaptosuccinic acid or cysteine to capture and remove the Fmoc-residue .

Molecular Structure Analysis

The empirical formula of Fmoc-D-Cysteine is C37H31NO4S . Its molecular weight is 585.71 . The SMILES string representation of its structure is OC(=O)C@@H(c2ccccc2)c3ccccc3)NC(=O)OCC4c5ccccc5-c6ccccc46 .

Chemical Reactions Analysis

Fmoc-D-Cysteine is involved in Fmoc solid-phase peptide synthesis . The Fmoc group is removed with piperidine solution, which does not disturb the acid-labile linker between the peptide and the resin .

Physical And Chemical Properties Analysis

Fmoc-D-Cysteine is a white powder or crystal . It is used in peptide synthesis . It is stored at a temperature of 2-8°C .

科学研究应用

仿生立体选择性形成: Fmoc-D-半胱氨酸在合成含有脱氢丁氨酸(Dhb)的肽链中起作用。它通过迈克尔加成在仿生环化中发挥作用,这对于甲基兰替氨酸的形成至关重要,而甲基兰替氨酸是类似于subtilin (Zhou & van der Donk, 2002)的兰替生物素的组成部分。

克服合成挑战: 针对Fmoc基合成C末端含半胱氨酸的肽链的问题,研究人员开发了一种策略,通过后合成引入C末端半胱氨酸来提高总产率,这对于生物应用中的肽合成至关重要 (Lelièvre, Terrier, Delmas & Aucagne, 2016)。

糖肽和衍生物的合成: N α-(9-芴甲氧羰基)-L-半胱氨酸,是Fmoc-L-半胱氨酸的衍生物,是制备S-取代Fmoc-L-半胱氨酸衍生物的关键中间体,对于糖肽的合成至关重要,而糖肽在生物医学研究和药物开发中具有重要意义 (Zhao, 2001)。

无旋光合成技术: 在Fmoc基固相肽合成中使用Fmoc-半胱氨酸的2-氯三苯基树脂被发现能有效抑制旋光异构化,这对于准确的肽合成至关重要,例如在成功合成生长抑素中得到体现 (Fujiwara, Akaji & Kiso, 1994)。

半胱氨酸的侧链保护: Fmoc-半胱氨酸已被用于肽合成中的巯基保护,突显了其在促进酰胺键形成反应中的作用,并强调了肽合成中选择性裂解技术的重要性 (West, Estiarte & Rich, 2001)。

高效化学蛋白质合成: 利用Fmoc-掩蔽的N-末端半胱氨酸在肽硫酯片段中,研究人员开发了一种方法来促进化学蛋白质合成,展示了Fmoc-半胱氨酸在复杂蛋白质合成过程中的实用性 (Kar et al., 2020)。

溶菌酶晶体生长: 含有Fmoc-半胱氨酸的Fmoc-CF(Cys-Phe)水凝胶被用于生长溶菌酶晶体,展示了对辐射损伤的增强抵抗力,暗示了在生物结构研究和药物开发中的应用 (Contreras-Montoya et al., 2019)。

安全和危害

未来方向

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c20-17(21)16(10-24)19-18(22)23-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,24H,9-10H2,(H,19,22)(H,20,21)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTDKXQYAKLQKF-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-cysteine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B557664.png)